molecular formula C8H14ClN B13946492 2-(Chloromethyl)-6-azaspiro[3.4]octane

2-(Chloromethyl)-6-azaspiro[3.4]octane

Cat. No.: B13946492
M. Wt: 159.65 g/mol
InChI Key: OFBBTNSKWOAGBO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the reaction of a suitable azaspiro compound with chloromethylating agents under controlled conditions. For example, the reaction of 6-azaspiro[3.4]octane with chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-(Chloromethyl)-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-azaspiro[3.4]octane is unique due to its specific chloromethyl group, which allows for a wide range of chemical modifications and applications. This makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-(chloromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14ClN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2

InChI Key

OFBBTNSKWOAGBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CCl

Origin of Product

United States

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